13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
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Overview
Description
13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organophosphorus compound. It features a unique pentacyclic structure with multiple fluorinated phenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and phosphorus-containing reagents. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the pentacyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would generally follow similar principles as laboratory methods, scaled up with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or carboxylic acids.
Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking down the pentacyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated organophosphorus compounds.
Biology
Medicine
The compound’s fluorinated groups may make it useful in medicinal chemistry for designing drugs with enhanced metabolic stability and bioavailability.
Industry
In industry, the compound could be explored for use in materials science, particularly in the development of advanced polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interactions with other molecules. The fluorinated phenyl groups and the phosphorus center can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved would depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
Uniqueness
The uniqueness of 13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its highly fluorinated structure and the presence of a pentacyclic framework. These features confer unique chemical properties, such as high stability and reactivity, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19F10O4P/c33-21-19(22(34)26(38)29(41)25(21)37)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(32(18)46-47(43,44)45-31(15)17)20-23(35)27(39)30(42)28(40)24(20)36/h9-10H,1-8H2,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHACNWPAHQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)O)C7=C(C(=C(C(=C7F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19F10O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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